molecular formula C20H26ClN3O2S B2781984 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 898432-03-6

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2781984
CAS No.: 898432-03-6
M. Wt: 407.96
InChI Key: WMOHGANLWOIVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methylpiperazine ring and a p-tolyl group attached to an ethyl linker. This structure combines a sulfonamide moiety, known for its role in carbonic anhydrase inhibition and receptor modulation, with a piperazine ring that enhances solubility and bioavailability.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S/c1-16-3-5-17(6-4-16)20(24-13-11-23(2)12-14-24)15-22-27(25,26)19-9-7-18(21)8-10-19/h3-10,20,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOHGANLWOIVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The synthesis begins with the preparation of 4-methylpiperazine, which is achieved through the reaction of piperazine with methylating agents under controlled conditions.

    Introduction of the tolyl group: The next step involves the introduction of the p-tolyl group to the piperazine derivative. This is typically done through a nucleophilic substitution reaction using p-tolyl halides.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 4-methylpiperazine replaces the thiazole/hydrazono motifs, likely reducing electrophilic reactivity and enhancing stability.
  • Thiazole-containing analogs (e.g., 10b ) are associated with antimicrobial and anticancer activities, whereas piperazine derivatives often target neurological receptors (e.g., serotonin, dopamine) .

Tetrahydronaphthalene-Based TP Receptor Antagonists

describes 4-chloro-N-(tetrahydronaphthalenyl)benzenesulfonamides with thiazole/oxazole side chains (e.g., 4-Chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide). These compounds act as thromboxane A2-prostanoid (TP) receptor antagonists, with IC₅₀ values in the nanomolar range.

Comparison :

Property Target Compound TP Receptor Antagonist ()
Core Structure Ethyl-piperazine-p-tolyl Tetrahydronaphthalene-thiazole/oxazole
Biological Target Underexplored TP receptor (anti-inflammatory, anti-thrombotic)
Lipophilicity Moderate (p-tolyl) High (tetrahydronaphthalene + heterocycles)

The tetrahydronaphthalene scaffold improves binding to TP receptors, while the target compound’s piperazine may favor CNS penetration .

Aβ42 Aggregation Inhibitors

highlights 4-chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylphenyl]benzenesulfonamide (compound 1), which inhibits Aβ42 aggregation (IC₅₀ = 13 μM).

Structural Contrast :

  • Compound 1 uses a dichloro-hydroxyphenyl Schiff base, enabling π-π stacking with amyloid peptides.
  • The target compound lacks this planar aromatic system, suggesting weaker direct interaction with Aβ42. However, its piperazine group could enhance solubility for CNS delivery .

Anticancer and Radiosensitizing Derivatives

Ghorab et al. (–7) synthesized 4-chloro-N-(4-(1-(2-cyanoacetyl)hydrazono)ethylphenyl)benzenesulfonamide derivatives with IC₅₀ values <10 μM against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

Key Differences :

  • Piperazine derivatives often exhibit dual activity (e.g., receptor modulation and apoptosis induction), whereas hydrazono derivatives primarily intercalate DNA .

Controlled Substances: W-15 and W-18

W-15 and W-18 (–12) are piperidinylidene-based sulfonamides classified as controlled substances due to suspected opioid receptor activity.

Parameter Target Compound W-15 W-18
Core Structure Piperazine Piperidinylidene Piperidinylidene + nitro group
Bioactivity Undefined Suspected μ-opioid agonism Higher potency than W-15
Legal Status Research compound Schedule I (Illinois) Schedule I (Illinois)

Table 1: Comparative Overview of Key Compounds

Compound Structural Features Biological Activity Reference
Target Compound 4-Methylpiperazine, p-tolyl Underexplored
10b (Thiazole derivative) Thiazole, hydrazono Antimicrobial
TP Receptor Antagonist () Tetrahydronaphthalene, thiazole Anti-inflammatory (TP antagonism)
Aβ42 Inhibitor (Compound 1 ) Dichloro-hydroxyphenyl Anti-amyloid (IC₅₀ = 13 μM)
Anticancer Derivative () Cyanoacetyl-hydrazono Cytotoxic (IC₅₀ <10 μM)
W-15/W-18 Piperidinylidene Suspected opioid activity

Biological Activity

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H29ClN4O2
  • Molecular Weight : 428.96 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The mechanism of action is primarily through the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production. This bactericidal action has been confirmed in several studies, indicating the compound's potential as an antimicrobial agent against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, sulfonamide derivatives have been investigated for their anticancer effects. For example, compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

A study focused on related benzamides reported moderate to high potency in inhibiting RET kinase activity, which is crucial for certain cancers. The results suggested that modifications to the benzamide structure could enhance anticancer activity significantly .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the efficacy of various sulfonamides against biofilms formed by MRSA and Staphylococcus epidermidis (SE). The results indicated that the tested compounds exhibited moderate-to-good antibiofilm activity, outperforming traditional antibiotics like ciprofloxacin in certain contexts .
  • Cancer Cell Line Studies : In vitro assays conducted on cancer cell lines demonstrated that similar sulfonamide derivatives inhibited cell proliferation effectively. One particular compound showed a significant reduction in cell viability at concentrations as low as 10 μM, indicating its potential as a therapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with key molecular targets:

  • Protein Synthesis Inhibition : The compound disrupts bacterial protein synthesis by binding to ribosomal subunits.
  • Kinase Inhibition : The structural features allow it to inhibit specific kinases involved in cancer cell signaling pathways.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution, sulfonamide coupling, and purification. Key steps:
  • Step 1 : Formation of the ethyl-p-tolyl intermediate via alkylation of 4-methylpiperazine under reflux in ethanol (60–80°C, 12–24 hours) .
  • Step 2 : Sulfonamide coupling using 4-chlorobenzenesulfonyl chloride in dimethylformamide (DMF) with triethylamine as a base (room temperature, 4–6 hours).
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine methyl at δ 2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 448.12) .
  • X-ray Crystallography : Resolves 3D conformation, including sulfonamide bond angles and piperazine ring puckering (e.g., C–S–O bond angles ≈ 106–110°) .

Q. What solvent systems and purification methods are optimal for isolating the final product?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency; ethanol/water mixtures improve recrystallization yields .
  • Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for baseline separation of sulfonamide derivatives. Monitor via TLC (Rf ≈ 0.5–0.6) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DOE) : Vary temperature (40–100°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps) to identify Pareto-optimal conditions .
  • Computational Modeling : Use density functional theory (DFT) to predict transition-state energies for sulfonamide bond formation, reducing trial-and-error experimentation .

Q. How can contradictory biological activity data across structural analogs be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-fluoro vs. 4-chloro substituents) using in vitro assays (e.g., IC50_{50} values for kinase inhibition).
  • Molecular Docking : Map binding poses in target proteins (e.g., dopamine D2 receptor) to explain activity differences. For example, the 4-chloro group may enhance hydrophobic interactions vs. 4-fluoro’s electronegativity .

Q. What computational strategies are effective for predicting the compound’s reactivity and stability under physiological conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvation in aqueous buffers (pH 4–9) to assess hydrolytic stability of the sulfonamide group .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for oxidative degradation (e.g., piperazine ring oxidation) to guide stabilizer selection .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can this inform formulation strategies?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate at 25–60°C in buffers (pH 1–10) for 4 weeks. Monitor degradation via HPLC (e.g., 10% degradation at pH 2, 40°C) .
  • Formulation Guidance : Use lyophilization for long-term storage if instability is pH-dependent (e.g., degradation >20% at pH <3) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Kinetic Assays : Measure time-dependent inhibition of target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-knockout cell lines .

Q. How can synergistic effects between this compound and co-administered therapeutics be systematically evaluated?

  • Methodological Answer :
  • Isobologram Analysis : Test fixed-ratio combinations in cell viability assays (e.g., 1:1 to 1:5 molar ratios) to calculate combination indices (CI <1 indicates synergy) .
  • Transcriptomics : Profile gene expression changes (RNA-seq) to identify pathways modulated by the combination .

Q. What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer :
  • Continuous Flow Reactors : Optimize residence time (e.g., 30 minutes) and temperature (50°C) to enhance reproducibility and yield (>80%) .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size (D90 <10 µm) for consistent bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.